BenchChemオンラインストアへようこそ!

7-Bromo-2-ethylquinazolin-4-ol

Positional isomerism Quinazolinone scaffold Regioselective synthesis

This 7-bromo positional isomer provides a unique synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) at the C7 position, enabling systematic SAR exploration of quinazolin-4-one-based kinase and bromodomain libraries. Unlike the 6-bromo isomer (CAS 88624-84-4), the C7-Br substituent alters LogP and electronic topology, driving differentiated biological target engagement. Supplied at ≥95% purity, this scaffold eliminates the need for a low-yielding bromination step, accelerating library synthesis at the 10-100mg scale.

Molecular Formula C10H9BrN2O
Molecular Weight 253.099
CAS No. 1597248-04-8
Cat. No. B2567158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-ethylquinazolin-4-ol
CAS1597248-04-8
Molecular FormulaC10H9BrN2O
Molecular Weight253.099
Structural Identifiers
SMILESCCC1=NC2=C(C=CC(=C2)Br)C(=O)N1
InChIInChI=1S/C10H9BrN2O/c1-2-9-12-8-5-6(11)3-4-7(8)10(14)13-9/h3-5H,2H2,1H3,(H,12,13,14)
InChIKeyWMDJMFCNWZBHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-ethylquinazolin-4-ol (CAS 1597248-04-8): A Positionally Defined Brominated Quinazolin-4-one Scaffold for Medicinal Chemistry and Kinase-Targeted Library Synthesis


7-Bromo-2-ethylquinazolin-4-ol (CAS 1597248-04-8; IUPAC: 7-bromo-2-ethyl-3H-quinazolin-4-one) is a heterobicyclic small molecule (C10H9BrN2O; MW 253.10 g/mol) belonging to the quinazolin-4(3H)-one family . It is formally registered under EC List Number 851-101-9 on the European Chemicals Agency (ECHA) Classification and Labelling Inventory [1]. The compound carries a bromine atom regiospecifically at the 7-position of the quinazolinone core and an ethyl substituent at the 2-position, distinguishing it from other bromoquinazolinone positional isomers. It is commercially supplied as a research-grade building block (≥95% purity) by multiple vendors, including Leyan (Catalog No. 2091288) and CymitQuimica (Ref. 3D-XNC24804, sourced from Biosynth) . Its primary reported utility lies in serving as a versatile synthetic intermediate for constructing more complex quinazoline-based libraries, particularly those targeting kinase enzymes and bromodomain-containing proteins, though peer-reviewed biological data for this specific compound remain sparse .

Why a Generic Bromoquinazolinone Cannot Substitute for 7-Bromo-2-ethylquinazolin-4-ol (CAS 1597248-04-8) in Structure-Activity Programs: Positional Isomerism, Reactivity, and Physicochemical Divergence


Within the bromoquinazolin-4(3H)-one family, the precise location of the bromine substituent on the benzo-fused ring is a critical determinant of both chemical reactivity and biological target engagement. The 7-bromo positional isomer (CAS 1597248-04-8) is not interchangeable with the 6-bromo isomer (6-bromo-2-ethylquinazolin-4(1H)-one, CAS 88624-84-4) or the non-brominated parent 2-ethylquinazolin-4-ol (CAS 3137-64-2) for several quantifiable reasons . First, bromine at C7 versus C6 alters the electronic distribution across the quinazolinone π-system, directly affecting LogP (target compound LogP = 2.248 vs. parent LogP ≈ 1.24, a +1.01 unit increase driven by the bromine atom) and hydrogen-bond acceptor/donor topology (TPSA = 45.75 Ų for the target) . Second, the C7-Br bond serves as a regioselective synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that proceed with different kinetics and yields compared to the C6-Br isomer due to differential steric and electronic environments around the quinazolinone core. Third, in biological systems, published structure-activity relationship (SAR) data on closely related 6-bromoquinazoline derivatives demonstrate that even a single bromine position shift can alter antiproliferative IC50 values by over 10-fold against MCF-7 breast cancer cells and can determine whether a compound behaves as an EGFR tyrosine kinase inhibitor or is inactive [1]. Substituting the 7-bromo compound with its 6-bromo isomer or the non-brominated parent without experimental validation would introduce unquantified and potentially critical deviations in both synthetic outcomes and biological readouts.

Quantitative Differentiation Evidence for 7-Bromo-2-ethylquinazolin-4-ol (CAS 1597248-04-8) Versus Its Closest Analogs


Positional Isomer Structural Comparison: 7-Bromo (Target) vs. 6-Bromo (CAS 88624-84-4) Quinazolin-4-one Scaffolds

The target compound 7-bromo-2-ethylquinazolin-4-ol (CAS 1597248-04-8) differs from its closest commercially available positional isomer, 6-bromo-2-ethylquinazolin-4(1H)-one (CAS 88624-84-4), solely in the position of the bromine atom on the benzo-fused ring . Both share the identical molecular formula C10H9BrN2O (MW 253.10 g/mol), identical calculated topological polar surface area (TPSA ≈ 45.8 Ų), and approximately identical cLogP (~2.25). However, the site of bromination governs distinct reactivity in cross-coupling chemistry: bromine at C7 is para to the N1 ring nitrogen and meta to the C4 carbonyl, while bromine at C6 is meta to N1 and para to the C4 carbonyl, resulting in different electron-withdrawing influences on the pyrimidinone ring . This difference is not cosmetic—in the broader quinazoline kinase inhibitor literature, the position of halogen substitution on the quinazoline core has been shown to alter EGFR-TK inhibitory potency by several orders of magnitude. The classic inhibitor PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves an IC50 of 0.025 nM against EGFR, while repositioning the bromine to other sites on the anilino ring reduces potency by >1000-fold [1]. Although this specific comparator is from the 4-anilinoquinazoline subclass rather than quinazolin-4-ones, the principle that bromine position dramatically affects target binding is firmly established across the quinazoline chemical space.

Positional isomerism Quinazolinone scaffold Regioselective synthesis Medicinal chemistry building blocks

Physicochemical Property Divergence: 7-Bromo-2-ethylquinazolin-4-ol vs. Non-Brominated Parent 2-Ethylquinazolin-4-ol (CAS 3137-64-2)

Introduction of a bromine atom at the 7-position of the quinazolin-4-ol core produces quantifiable changes in key physicochemical parameters relative to the non-brominated parent compound 2-ethylquinazolin-4-ol (CAS 3137-64-2) . The molecular weight increases by 78.9 g/mol (253.10 vs. 174.2 g/mol), and the calculated octanol-water partition coefficient (LogP) increases from approximately 1.24 (parent) to 2.248 (target), representing a ΔLogP of +1.01 units . This LogP shift translates to approximately a 10-fold increase in predicted lipophilicity, which has direct implications for membrane permeability, plasma protein binding, and nonspecific binding in biochemical assays. The topological polar surface area (TPSA) remains constant at 45.75 Ų for both compounds, as the bromine atom does not introduce additional hydrogen-bond donors or acceptors . The parent compound has a measured melting point of 236–237°C and a boiling point of 317°C; equivalent experimentally determined values for the 7-bromo derivative are not publicly available but are predicted to differ based on the increased molecular weight and polarizability introduced by bromine .

Lipophilicity LogP comparison Molecular weight Drug-likeness ADME prediction

Hazard Classification Profile: Identical GHS Hazard Statements for 7-Bromo and Non-Brominated Quinazolin-4-ol Analogs

The European Chemicals Agency (ECHA) Classification and Labelling Inventory assigns 7-bromo-2-ethylquinazolin-4-ol (CAS 1597248-04-8) the following notified GHS hazard classifications: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This hazard profile is identical to that reported for the non-brominated parent compound 2-ethylquinazolin-4-ol (CAS 3137-64-2), which also carries H302, H315, H319, and H335 statements with the GHS07 (Warning) pictogram . The consistency in hazard classification indicates that bromination at the 7-position does not introduce additional acute toxicity concerns relative to the parent quinazolin-4-ol scaffold. Only a single aggregated notifier has submitted classification data to ECHA for the 7-bromo compound, meaning that the current classification is based on a limited dataset and should be considered provisional pending further toxicological evaluation [1].

GHS classification Safety assessment Acute toxicity Laboratory handling Regulatory compliance

Commercial Availability and Pricing Comparison: 7-Bromo-2-ethylquinazolin-4-ol vs. Non-Brominated Parent and 6-Bromo Positional Isomer

The 7-bromo-2-ethylquinazolin-4-ol target compound commands a significant price premium over both its non-brominated parent and the 6-bromo positional isomer, reflecting its status as a lower-volume, specialty building block with fewer commercial suppliers. From CymitQuimica (Biosynth brand), the 7-bromo compound is priced at €185.00 per 50 mg (€3,700/g) and €733.00 per 500 mg (€1,466/g), with a stated minimum purity of 95% . A second supplier, Leyan, offers the same compound at 95% purity . In comparison, the non-brominated parent 2-ethylquinazolin-4-ol is available from GLPBio at $65.00/g (95% purity) and from Macklin at ¥229/g (~$32/g, 96% purity), representing an approximately 50–100× cost reduction on a per-gram basis [1]. The 6-bromo positional isomer (CAS 88624-84-4) is supplied by CheMenu at 97% purity, though pricing requires direct inquiry . The 7-bromo compound's higher cost and limited supplier base relative to the non-brominated parent and 6-bromo isomer underscore its specialized nature: it is a value-added intermediate rather than a commodity building block, and procurement planning should account for longer lead times and minimum order quantities.

Chemical procurement Building block pricing Vendor comparison Cost per gram Supply chain

Class-Level Anticancer Activity Inference from 6-Bromoquinazoline Derivatives: A Scaffold-Activity Benchmark for Bromoquinazolin-4-one Chemical Space

No peer-reviewed biological activity data have been published for 7-bromo-2-ethylquinazolin-4-ol specifically. However, the closely related 6-bromoquinazoline scaffold provides a quantitative class-level benchmark. Zare et al. (2023) reported that a series of ten 6-bromoquinazoline derivatives (5a–j) exhibited IC50 values ranging from 0.53 to 46.6 μM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines in standard MTT assays [1]. The most potent compound (5b, bearing a meta-fluoro substituent on the pendant phenyl ring) achieved IC50 = 0.53–1.95 μM, surpassing cisplatin in the same assay. A separate study by Emami et al. (2024) on 6-bromoquinazoline derivatives with thiol-containing linkers reported IC50 values of 15.85 ± 3.32 μM (MCF-7) and 17.85 ± 0.92 μM (SW480) for the lead compound 8a, which outperformed erlotinib in the MCF-7 line [2]. Molecular docking studies from both publications consistently implicate EGFR tyrosine kinase as a plausible target for bromoquinazoline derivatives. Critically, these quantitative benchmarks are derived from 6-bromoquinazoline analogs, not 7-bromo analogs; the 7-bromo positional isomer may exhibit different potency, selectivity, and even target engagement due to altered binding pose geometries within the EGFR ATP-binding pocket. These data should be treated as class-level inference rather than direct evidence for the 7-bromo compound, and users should independently validate activity for the 7-bromo scaffold in their assays of interest.

Anticancer Cytotoxicity MCF-7 SW480 EGFR inhibition Quinazoline scaffold

Synthetic Utility Differentiation: 7-Bromo Substituent as a Regioselective Cross-Coupling Handle for Late-Stage Quinazolinone Diversification

The bromine atom at the 7-position of 7-bromo-2-ethylquinazolin-4-ol serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (C–C bond formation), Buchwald-Hartwig amination (C–N bond formation), and Sonogashira coupling (C–alkyne bond formation) . This regioselective reactivity is not available with the non-brominated parent 2-ethylquinazolin-4-ol (CAS 3137-64-2), which would require a separate halogenation step to install a coupling-competent leaving group. Among commercially available brominated quinazolin-4-one building blocks, the 7-bromo-2-ethyl substitution pattern is distinct from the more common 6-bromo, 6,8-dibromo, and 7-bromo (without 2-ethyl) variants [1]. The 2-ethyl substituent additionally provides a site for potential α-functionalization or metabolic blocking not available in the 2-unsubstituted 7-bromoquinazolin-4(3H)-one (CAS 194851-16-6) [2]. The vendor CymitQuimica explicitly markets this compound as a 'versatile small molecule scaffold' intended for laboratory research use, consistent with its positioning as a diversity-oriented synthesis building block rather than a biological probe molecule .

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Late-stage functionalization Medicinal chemistry Scaffold diversification

Recommended Research and Industrial Application Scenarios for 7-Bromo-2-ethylquinazolin-4-ol (CAS 1597248-04-8) Based on Quantitative Evidence


Regioselective Late-Stage Diversification of Quinazolin-4-one Focused Libraries via Pd-Catalyzed Cross-Coupling at the C7 Position

The 7-bromo substituent provides a specific, regiochemically defined synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the parallel synthesis of C7-arylated, C7-aminated, and C7-alkynylated quinazolin-4-one analogs from a single building block . This scenario is most appropriate when the research objective is to explore the structure-activity relationship (SAR) of the benzo-ring vector while keeping the 2-ethyl substituent constant as a metabolic blocking group or a hydrophobic anchor. The use of the 7-bromo compound eliminates the need for a separate, potentially low-yielding bromination step that would be required if starting from the non-brominated parent 2-ethylquinazolin-4-ol (CAS 3137-64-2). Procurement should account for the €3,700/g price point and minimum 50 mg order quantity, making this approach cost-effective for library production at the 10–100 mg scale per analog .

Kinase Inhibitor Hit-Finding and Lead Optimization Programs Targeting EGFR, HER2, or Related Tyrosine Kinases

Class-level evidence from the 6-bromoquinazoline chemotype demonstrates that brominated quinazoline scaffolds can achieve sub-micromolar to low-micromolar IC50 values against MCF-7 and SW480 cancer cell lines (range: 0.53–46.6 μM), with the most potent derivatives surpassing cisplatin in head-to-head cytotoxicity comparisons [1]. Molecular docking studies implicate EGFR tyrosine kinase as a plausible molecular target for this chemotype [1]. The 7-bromo-2-ethylquinazolin-4-ol scaffold is structurally well-positioned to explore whether the 7-bromo substitution pattern offers differentiated kinase selectivity or potency relative to the more extensively characterized 6-bromo series. Researchers should be aware that no direct kinase inhibition data exist for the 7-bromo compound, and initial screening should include a broad kinase profiling panel alongside the 6-bromo positional isomer as an internal comparator to quantify the positional effect on target engagement [2].

Bromodomain Inhibitor Scaffold Development Leveraging the Quinazolin-4-one Core

The quinazolin-4-one core has been identified in the patent literature as a privileged scaffold for bromodomain inhibition, with specific quinazolinone derivatives reported as inhibitors of BET family bromodomains [3]. The 7-bromo-2-ethyl substitution pattern provides a vector for installing diverse aromatic and heteroaromatic groups at the C7 position via cross-coupling, enabling exploration of the acetyl-lysine binding pocket interactions that drive bromodomain recognition. The 2-ethyl substituent may additionally contribute to selectivity among BET family members (BRD2, BRD3, BRD4, BRDT) by engaging a distinct subpocket. This application scenario is supported by the structural precedent of quinazolinones as bromodomain inhibitors and the synthetic accessibility of C7-diversified analogs, but users should note that specific bromodomain inhibition data for the 7-bromo-2-ethyl compound have not been reported.

Chemical Biology Probe Development Requiring a Single Regiospecific Halogen Handle on a Quinazolinone Core for Biorthogonal Conjugation or Photoaffinity Labeling

The presence of a single bromine atom at a defined position (C7) makes 7-bromo-2-ethylquinazolin-4-ol a suitable precursor for the synthesis of chemical biology probes requiring site-specific functionalization. The C7-Br bond can be converted to an azide, alkyne, or biotin tag via palladium-mediated transformations, enabling the generation of affinity probes, activity-based protein profiling (ABPP) reagents, or photoaffinity labeling (PAL) compounds based on the quinazolin-4-one scaffold. The TPSA of 45.75 Ų and LogP of 2.248 place this scaffold within drug-like chemical space (fulfilling Lipinski and Veber criteria for oral bioavailability: MW <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10, TPSA <140 Ų), suggesting that derived probes will retain favorable cellular permeability characteristics. The single notifier basis of the ECHA classification [4] means that institutional safety review should document the provisional nature of the hazard assessment before initiating probe synthesis at scale.

Quote Request

Request a Quote for 7-Bromo-2-ethylquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.